Product packaging for 1,3-Cyclopentadiene, 2,3-dimethyl-(Cat. No.:CAS No. 4045-51-6)

1,3-Cyclopentadiene, 2,3-dimethyl-

Cat. No.: B14133556
CAS No.: 4045-51-6
M. Wt: 94.15 g/mol
InChI Key: MIUBPLNYRNFHLG-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclopentadienes in Organic Synthesis

Substituted cyclopentadienes are a cornerstone of modern organic synthesis, primarily due to their participation in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The cyclopentadiene (B3395910) framework itself is highly reactive as a diene, readily combining with various dienophiles to construct complex polycyclic systems in a single step. The introduction of substituents, such as methyl groups, onto the cyclopentadiene ring significantly influences the diene's reactivity, selectivity, and the properties of the resulting adducts.

The compound 2,3-dimethyl-1,3-cyclopentadiene serves as a prime example of a substituted diene in synthesis. It can undergo [4+2] cycloaddition reactions with dienophiles to yield bicyclic products. askthenerd.com For instance, its reaction with 1-chloroethene (vinyl chloride) produces a bicyclic adduct, which can be further transformed through reactions like ozonolysis to create complex diketones. askthenerd.com The stereochemistry of the final product is often influenced by the preferential formation of the endo cycloaddition product, a common feature in Diels-Alder reactions involving cyclic dienes. askthenerd.com

The strategic placement of substituents on the cyclopentadiene ring is a powerful tool for chemists. It allows for the synthesis of highly functionalized and stereochemically defined molecules, which are often precursors for natural products and other complex organic targets. acs.orgorgsyn.org The stability of cyclopentadiene derivatives is also a key consideration; they are known to undergo dimerization at room temperature, a reaction that can be reversed by heating. nih.govorgsyn.org This equilibrium is a critical practical aspect of their use in synthesis.

Foundational Role in Organometallic Chemistry

Perhaps the most profound impact of substituted cyclopentadienes is in the field of organometallic chemistry. britannica.com Upon deprotonation, the cyclopentadiene ring forms a cyclopentadienyl (B1206354) (Cp) anion, an aromatic, six-pi-electron system that acts as an exceptional ligand for a vast array of metals across the periodic table. The resulting organometallic compounds, particularly the "sandwich" compounds known as metallocenes, are fundamental to the field.

The 2,3-dimethyl-substituted cyclopentadienyl ligand (often abbreviated as Cp'') brings specific electronic and steric properties to a metal complex. The methyl groups are electron-donating, which increases the electron density on the metal center. This enhanced electron density can, in turn, influence the metal's reactivity, bonding characteristics with other ligands, and its catalytic activity. Ligands play a crucial role in modulating the electronic environment of the metal center, which is a key principle in designing catalysts for specific transformations. libretexts.orgyoutube.com

The steric bulk of the methyl groups on the Cp'' ligand also plays a critical role. It can create a specific steric environment around the metal center, influencing the selectivity of catalytic reactions by controlling the approach of substrates. This steric hindrance can also enhance the stability of the metal complex. The versatility of substituted cyclopentadienyl ligands, including 2,3-dimethyl-1,3-cyclopentadiene, allows for the fine-tuning of the properties of organometallic complexes, making them indispensable tools in catalysis and materials science. uleth.ca

Chemical Data for 1,3-Cyclopentadiene, 2,3-dimethyl-

PropertyValueReference
IUPAC Name 2,3-dimethylcyclopenta-1,3-diene nih.gov
Molecular Formula C₇H₁₀ nih.gov
Molecular Weight 94.15 g/mol nih.gov
CAS Number 4045-51-6 nih.gov
Canonical SMILES CC1=CCC=C1C nih.gov
InChI Key MIUBPLNYRNFHLG-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10 B14133556 1,3-Cyclopentadiene, 2,3-dimethyl- CAS No. 4045-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4045-51-6

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

2,3-dimethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H10/c1-6-4-3-5-7(6)2/h4-5H,3H2,1-2H3

InChI Key

MIUBPLNYRNFHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC=C1C

Origin of Product

United States

Mechanistic Insights into Reactions Involving 2,3 Dimethyl 1,3 Cyclopentadiene and Its Derivatives

Analysis of Reaction Pathways and Transition States

The pathways that chemical reactions follow, and the high-energy transition states that govern their rates, are central to understanding chemical reactivity. For cycloaddition reactions involving dienes like 2,3-dimethyl-1,3-cyclopentadiene, a key question is whether the reaction proceeds in a single, concerted step or through a multi-step, stepwise mechanism.

Diels-Alder reactions, a class of [4+2] cycloadditions, are classically considered to be concerted processes. libretexts.org This means that the new sigma bonds between the diene and the dienophile are formed in a single, simultaneous step, passing through a cyclic transition state. libretexts.org This concerted pathway is generally favored for many Diels-Alder reactions due to favorable orbital interactions in the transition state. yale.edu Theoretical studies and experimental evidence for many dienes support this concerted model. libretexts.orgrsc.org

However, the possibility of a stepwise mechanism, involving the formation of a diradical or zwitterionic intermediate, cannot always be discounted. researchgate.netrzepa.net Stepwise cycloadditions may occur, particularly in cases where the reactants have significant electronic or steric biases. researchgate.net For instance, some [2+2] cycloadditions are known to proceed through stepwise routes. libretexts.org The energy profile of a concerted reaction is characterized by a single transition state, whereas a stepwise reaction involves one or more intermediates with their own transition states for formation and subsequent reaction. libretexts.org

For the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles, ab initio studies have explored the transition structures, providing insights into the concerted nature of these reactions. acs.orgacs.org While the parent cyclopentadiene reactions are well-studied, the introduction of methyl groups, as in 2,3-dimethyl-1,3-cyclopentadiene, can influence the energy of the transition state and potentially alter the reaction landscape.

Stereochemical Control and Regioselectivity in Cyclization Reactions

Cyclization reactions, especially cycloadditions, are powerful tools for creating stereocenters. The stereochemical outcome of these reactions is often highly controlled, leading to the preferential formation of one stereoisomer over others. libretexts.org Similarly, when unsymmetrical dienes or dienophiles are used, the regioselectivity of the reaction—the orientation of the reactants relative to each other—becomes a critical factor. nih.gov

In Diels-Alder reactions involving cyclic dienes like cyclopentadiene, the formation of endo and exo products is a classic example of stereoselectivity. libretexts.org The endo product, where the substituents on the dienophile are oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions in the transition state. masterorganicchemistry.com However, the exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance. masterorganicchemistry.comwikipedia.org

For 2,3-dimethyl-1,3-cyclopentadiene, the presence of the two methyl groups can influence the facial selectivity of the dienophile's approach, potentially favoring one side of the diene over the other. Furthermore, in reactions with unsymmetrical dienophiles, the methyl groups can direct the regiochemical outcome of the cycloaddition. nih.gov For example, in the reaction of 2,3-dimethyl-1,3-cyclopentadiene with 1-chloroethene, the endo product is preferentially formed. askthenerd.com

Kinetic and Thermodynamic Considerations in Cyclopentadiene Reactivity

The outcome of many chemical reactions is governed by a competition between kinetic and thermodynamic control. libretexts.orgjackwestin.com Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.org Under thermodynamic control, the major product is the most stable one, which may not necessarily be the one that forms the fastest. libretexts.org Reaction conditions, particularly temperature and reaction time, play a crucial role in determining which pathway dominates. wikipedia.orgjackwestin.com

The dimerization of cyclopentadiene is a well-known example of a reaction under kinetic and thermodynamic control. masterorganicchemistry.com At room temperature, the kinetically favored endo adduct is the primary product. masterorganicchemistry.com However, at higher temperatures, the reaction becomes reversible (a retro-Diels-Alder reaction can occur), and the more stable exo adduct begins to form. masterorganicchemistry.com

The principles of kinetic and thermodynamic control are directly applicable to reactions involving 2,3-dimethyl-1,3-cyclopentadiene. The relative stabilities of the possible products and the activation energies for their formation will dictate the product distribution under different reaction conditions. documentsdelivered.com For instance, in the Diels-Alder reaction of cyclopentadiene with furan, the less stable endo isomer is the main product at room temperature (kinetic control), while the more stable exo isomer is formed at 81°C after extended reaction times (thermodynamic control). wikipedia.org

Influence of Methyl Substitution on Diene Reactivity

The presence of substituent groups on a diene can significantly impact its reactivity in cycloaddition reactions. researchgate.net Methyl groups, being electron-donating, generally increase the electron density of the diene. masterorganicchemistry.com This increased electron density enhances the diene's character as a nucleophile in normal-electron-demand Diels-Alder reactions, where the dienophile is electron-poor. libretexts.orgmasterorganicchemistry.com

Specifically, adding a methyl group to butadiene can increase the reaction rate by a factor of 3 to over 100, depending on the dienophile. masterorganicchemistry.com This rate enhancement is attributed to the electron-donating nature of the methyl group, which raises the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile. masterorganicchemistry.com

In the case of 2,3-dimethyl-1,3-cyclopentadiene, the two methyl groups are expected to further enhance its reactivity compared to the parent cyclopentadiene. However, steric effects can also come into play. acs.org While the electronic effect of the methyl groups is activating, they can also introduce steric hindrance that may disfavor certain reaction pathways or transition states. acs.orgnih.gov Computational studies on substituted cyclopentadienes have shown that methyl substitution at different positions can have varied effects on the Gibbs free energy of activation. nih.gov

Computational and Theoretical Investigations of 2,3 Dimethyl 1,3 Cyclopentadiene Systems

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical modeling is a cornerstone for elucidating the intricate details of chemical reactions at the molecular level. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and track how energy changes as reactants transform into products. mdpi.comyoutube.com This allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. For systems involving 2,3-dimethyl-1,3-cyclopentadiene, these models are particularly useful for understanding its behavior in pericyclic reactions, radical processes, and other transformations. researchgate.net

Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical methods for studying the electronic structure of many-body systems. nih.govyoutube.com It offers a balance between computational cost and accuracy, making it suitable for investigating complex reaction mechanisms. nih.gov DFT applications for 2,3-dimethyl-1,3-cyclopentadiene and related systems focus on calculating electronic properties to understand and predict reactivity. nih.govyoutube.com

In the context of cycloaddition reactions, such as the Diels-Alder reaction where cyclopentadienes are common dienes, DFT is used to calculate the energies of reactants, products, and transition states. mdpi.comnih.gov For example, studies on the reaction of cyclopentadiene (B3395910) analogs with various dienophiles use DFT to determine global reactivity indices like electrophilicity and nucleophilicity. mdpi.com The presence of methyl substituents on the cyclopentadiene ring is known to increase its global nucleophilicity due to their electron-donating nature. mdpi.com DFT calculations can quantify this effect and provide insight into the reaction's polarity. mdpi.com

Furthermore, DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface. It can distinguish between concerted (one-step) and stepwise (multi-step) pathways by locating the corresponding transition states and intermediates. researchgate.net These calculations can also provide detailed information about the geometry and electronic structure of the transition state, which is crucial for understanding the origins of selectivity. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Global Electrophilicity (ω)Global Nucleophilicity (N)
Cyclopentadiene-6.21-0.850.982.89
1-Methylcyclopentadiene-6.05-0.790.953.05
2,3-Dimethyl-1,3-cyclopentadiene (Expected Trend)Lower than -6.05Higher than -0.79Lower than 0.95Higher than 3.05

While DFT provides high accuracy, its computational cost can be a limitation. Semiempirical methods offer a faster alternative by incorporating experimental parameters and simplifying some of the complex calculations in quantum mechanics. These methods are particularly useful for initial explorations of reaction pathways and for studying large molecular systems.

In a study of the [4+2]-cycloaddition between 2,3-dimethylbuta-1,3-diene and methyl acrylate (B77674), a system closely related to reactions involving 2,3-dimethyl-1,3-cyclopentadiene, the semiempirical method RM1 (implemented in the MOPAC2012 program) was used. researchgate.net This approach allowed for the construction of potential energy surfaces to analyze the reaction mechanism. The calculations explored both a concerted one-step mechanism and a two-step biradical mechanism. researchgate.net The findings suggested that the reaction is more likely to proceed through a two-step mechanism, as the calculated activation parameters for this pathway showed better agreement with experimental data. researchgate.net This demonstrates the utility of semiempirical methods in providing valuable qualitative insights into reaction mechanisms, which can then be refined by more accurate methods like DFT if necessary. researchgate.net

Analysis of Potential Energy Surfaces and Energetics

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a system as a function of its atomic coordinates. By analyzing the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy paths connecting them (reaction coordinates). researchgate.net

For reactions of 2,3-dimethyl-1,3-cyclopentadiene, theoretical analysis of the PES is crucial for understanding reactivity and selectivity. Computational studies, using methods like DFT or ab initio calculations, can determine the activation energies (the height of the energy barrier at the transition state) for different possible reaction channels. researchgate.netpolimi.it For instance, in a Diels-Alder reaction, the PES can reveal the energy barriers for the formation of different regioisomers or stereoisomers, explaining why one product is favored over another.

Table 2: Illustrative Calculated Energetics for a Diels-Alder Reaction Pathway Note: This table presents hypothetical data to illustrate the concepts discussed, based on typical computational findings for Diels-Alder reactions.

Reaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Concerted Mechanism (Endo)20.5-35.2
Concerted Mechanism (Exo)22.1-34.1
Stepwise Biradical (Step 1)25.8+5.0
Stepwise Biradical (Step 2)2.1-39.1

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.orgethz.ch In many reactions, the dominant stabilizing interaction occurs between the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). wikipedia.orgpku.edu.cn

For the Diels-Alder reaction of 2,3-dimethyl-1,3-cyclopentadiene, FMO theory is exceptionally powerful. nih.gov The two methyl groups are electron-donating, which raises the energy of the diene's HOMO. A higher energy HOMO makes the diene a better nucleophile and more reactive towards electron-deficient dienophiles, which possess a low-energy LUMO. The energy gap between the diene's HOMO and the dienophile's LUMO is a key indicator of reactivity; a smaller gap generally leads to a faster reaction. pku.edu.cn

FMO theory also explains regioselectivity. The reaction proceeds in a way that maximizes the overlap between the atomic orbitals with the largest coefficients in the respective HOMO and LUMO. numberanalytics.com By calculating the FMOs and the coefficients of the atomic orbitals at the reacting centers (C1 and C4 of the diene), one can predict which regioisomer will be preferentially formed when an unsymmetrical dienophile is used.

Stereoselectivity and Facial Selectivity Predictions

Computational methods are essential for predicting and explaining the stereochemical outcomes of reactions. In Diels-Alder reactions involving cyclic dienes like 2,3-dimethyl-1,3-cyclopentadiene, the formation of endo and exo products is a key stereochemical question. mdpi.com FMO theory provides a classic explanation for the common preference for the endo product, suggesting that secondary orbital interactions between the substituent on the dienophile and the C2/C3 atoms of the diene stabilize the endo transition state. wikipedia.org

More advanced computational modeling, typically using DFT, can go beyond this qualitative picture. By calculating the full transition state structures and their corresponding energies for both the endo and exo pathways, a quantitative prediction of the product ratio can be made. nih.gov These calculations account for both steric and electronic effects, providing a more complete understanding of stereoselectivity. nih.gov

Facial selectivity arises when a reactant presents two inequivalent faces to an incoming reagent. For a substituted cyclopentadiene, a dienophile can approach from the same side as the substituents (syn attack) or from the opposite side (anti attack). The steric hindrance imposed by the methyl groups at the 2- and 3-positions of 2,3-dimethyl-1,3-cyclopentadiene would be expected to direct incoming dienophiles to the opposite face of the diene ring. Computational modeling can quantify the energetic penalty of the sterically hindered syn approach compared to the more favorable anti approach, thus predicting the facial selectivity of the reaction.

Advanced Spectroscopic Characterization of 2,3 Dimethyl 1,3 Cyclopentadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For 2,3-dimethyl-1,3-cyclopentadiene and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of 2,3-dimethyl-1,3-cyclopentadiene is expected to show distinct signals for the methyl, methylene (B1212753), and vinyl protons. The chemical shifts (δ) are influenced by the electronic environment of the nuclei. For instance, the vinyl protons are typically found further downfield compared to the aliphatic methylene protons due to the deshielding effect of the π-electron system.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. In 2,3-dimethyl-1,3-cyclopentadiene, due to its symmetry, fewer than seven signals might be expected. However, factors like the presence of a chiral center in derivatives can lead to non-equivalence of otherwise chemically similar carbons, as seen in molecules like 2,3-dimethylpentane. docbrown.info The olefinic carbons of the diene system resonate at lower field (higher ppm) than the sp³-hybridized methylene and methyl carbons. sfu.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dimethyl-1,3-cyclopentadiene Predicted values are based on general principles and data from analogous compounds.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Methyl (CH₃)1.7 - 2.015 - 20Attached to sp² carbon.
Methylene (CH₂)2.8 - 3.140 - 45Aliphatic CH₂ in the ring.
Vinylic (C=CH)6.0 - 6.5125 - 145Olefinic protons and carbons.

In derivatives, such as organometallic complexes, the coordination of the cyclopentadienyl (B1206354) ring to a metal center dramatically alters the chemical shifts. For example, in cyclopentadienyltitanium compounds, the ring protons show significant shifts that are dependent on the other ligands attached to the metal. cdnsciencepub.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, APT)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. For 2,3-dimethyl-1,3-cyclopentadiene, a COSY spectrum would show cross-peaks between the vinyl protons and the adjacent methylene protons, confirming their connectivity within the ring. It would also reveal four-bond (allylic) coupling between the methyl protons and the adjacent vinyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). ipb.pt It is invaluable for assigning carbon resonances unambiguously. For example, the proton signal around 1.8 ppm would show a correlation to the carbon signal around 17 ppm, assigning them as the methyl group.

APT (Attached Proton Test): While a 1D experiment, APT provides information similar to a DEPT experiment and is often used alongside 2D techniques. It differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. This is particularly useful for distinguishing the methylene carbon from the methyl and vinyl CH carbons. sfu.ca

Table 2: Expected 2D NMR Correlations for 2,3-Dimethyl-1,3-cyclopentadiene

ExperimentCorrelated NucleiExpected Correlations
COSY ¹H - ¹HVinyl-H ↔ Methylene-H; Methyl-H ↔ Vinyl-H
HSQC ¹H - ¹³C (1-bond)Methyl-H ↔ Methyl-C; Methylene-H ↔ Methylene-C; Vinyl-H ↔ Vinyl-C
HMBC ¹H - ¹³C (2-3 bonds)Methyl-H ↔ Vinylic-C (2-bond); Methyl-H ↔ Vinylic-C (3-bond)

Dynamic NMR Studies for Conformational and Ligand Exchange Processes

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and ligand exchange. researchgate.net

In derivatives of 2,3-dimethyl-1,3-cyclopentadiene, such as its organometallic complexes, dynamic processes are common. Variable-temperature (VT) NMR experiments can provide quantitative data on the energetics of these processes. One such process is "ring slippage," where a cyclopentadienyl ligand changes its hapticity, for example, from an η⁵-coordination to an η³-coordination. ilpi.com This change reduces the electron count at the metal center and can facilitate associative ligand substitution reactions. ilpi.com

Furthermore, in transition metal complexes, the cyclopentadienyl ligand and other ligands can undergo exchange. numberanalytics.com Theoretical studies on systems like (η⁵-cyclopentadienyl)nickel complexes have explored the mechanisms of these ligand exchange reactions. acs.org DNMR can be used to measure the rates of these exchanges, providing insight into reaction mechanisms and the stability of the metal-ligand bonds.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

For 2,3-dimethyl-1,3-cyclopentadiene (C₇H₁₀), the molecular ion peak [M]⁺ would be expected at m/z = 94.15. nih.gov

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and thermally sensitive compounds.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful technique for the analysis of volatile compounds like cyclopentadiene (B3395910) derivatives. researchgate.net The gas chromatograph separates components of a mixture before they enter the mass spectrometer for detection. This is particularly useful for identifying different isomers, such as the various dimethyldicyclopentadiene products that can form from Diels-Alder reactions. researchgate.netresearchgate.net In studies of related compounds, GC-MS has been used to confirm the thermal decomposition of dimers back to their monomeric form. semanticscholar.org

LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile or thermally unstable derivatives, such as functionalized cyclopentenediones or larger organometallic complexes, LC-MS is the method of choice. researchgate.netnih.gov The separation occurs in the liquid phase, followed by ionization using techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can then be used to perform detailed fragmentation studies on the separated components to confirm their structures. researchgate.netnih.gov The purity of solvents and reagents is critical in LC-MS to avoid the formation of adducts and to minimize background noise, ensuring high sensitivity. sigmaaldrich.com

Table 3: Mass Spectrometry Data for 2,3-Dimethyl-1,3-cyclopentadiene

TechniqueInformation ProvidedExpected Result for C₇H₁₀
MS (EI) Molecular Weight, Fragmentation PatternMolecular Ion [M]⁺ at m/z = 94.15.
GC-MS Separation of Isomers, IdentificationSeparation of 1,2-, 2,3-, and 1,3-dimethylcyclopentadiene (B8638227) isomers.
LC-MS Analysis of Non-volatile DerivativesCharacterization of functionalized derivatives with minimal thermal decomposition.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule. nist.gov

The IR spectrum of 2,3-dimethyl-1,3-cyclopentadiene would display characteristic absorption bands corresponding to its structural features. These include stretching and bending vibrations for the C-H and C=C bonds. The precise frequencies of these vibrations can provide information about the molecular structure and bonding. nist.gov

High-resolution studies on the parent cyclopentadiene molecule have allowed for detailed analysis of its vibrational states. arxiv.org For 2,3-dimethyl-1,3-cyclopentadiene, the key expected absorptions are:

C-H stretching: Signals just above 3000 cm⁻¹ for the sp² C-H bonds (vinyl) and just below 3000 cm⁻¹ for the sp³ C-H bonds (methyl and methylene).

C=C stretching: One or two bands in the 1600-1670 cm⁻¹ region, characteristic of a conjugated diene system.

C-H bending: Various bands in the 1375-1465 cm⁻¹ region for the methyl and methylene groups, and out-of-plane (OOP) bending bands for the vinyl hydrogens below 1000 cm⁻¹.

FTIR spectroscopy has also been effectively used to monitor chemical reactions, such as the thermal conversion between isomers of dicyclopentadiene (B1670491) dimethyl esters, where changes in the spectra at different temperatures confirm the structural transformation. semanticscholar.org

Table 4: Characteristic IR Absorption Frequencies for 2,3-Dimethyl-1,3-cyclopentadiene

Vibrational ModeExpected Frequency Range (cm⁻¹)
sp² C-H Stretch3100 - 3010
sp³ C-H Stretch2980 - 2850
C=C Conjugated Diene Stretch1670 - 1600
CH₂/CH₃ Bending1465 - 1375
C-H Out-of-Plane Bending1000 - 650

Q & A

Q. How can researchers optimize the synthesis of 2,3-dimethyl-1,3-cyclopentadiene derivatives via Diels-Alder reactions?

  • Methodological Answer : Optimize reaction conditions by selecting solvents (e.g., DCM or furan) and stoichiometric ratios of dienophiles (e.g., dimethyl acetylenedicarboxylate). For example, using 1.0–2.0 equivalents of 1,3-cyclopentadiene relative to the dienophile in DCM at room temperature for 24 hours yields high-purity adducts (95–97%) without column purification . For thermally sensitive products, flash chromatography with hexane/EtOAc gradients ensures isolation. Monitor reaction progress via TLC or NMR to prevent over-reaction (e.g., dimerization).

Q. Why does 2,3-dimethyl-1,3-cyclopentadiene exhibit greater acidity compared to non-conjugated dienes?

  • Methodological Answer : The acidity (pKa ≈ 16) arises from conjugation stabilizing the cyclopentadienyl anion. The methyl substituents enhance hyperconjugation, delocalizing the negative charge across the π-system. Researchers can validate this via computational studies (e.g., HOMO-LUMO analysis) or experimental methods like deprotonation kinetics with strong bases (e.g., NaH) in aprotic solvents .

Advanced Research Questions

Q. How do substituent positioning and solvent effects influence regioselectivity in cycloadditions involving 2,3-dimethyl-1,3-cyclopentadiene?

  • Methodological Answer : Substituents on dienophiles (e.g., sulfone groups in thiophene dioxides) direct regioselectivity through steric and electronic interactions. For example, 2,3-dimethylthiophene dioxide reacts with cyclopentadiene to yield a single adduct (50% yield) due to electron-rich benzene-d₆ solvent interactions shifting NMR peaks, confirming adduct geometry . To resolve exo/endo ambiguity, use deuterated solvents (e.g., benzene-d₆) to observe upfield shifts in NMR signals for protons near electron-withdrawing groups .

Q. What computational approaches predict the reactivity of 2,3-dimethyl-1,3-cyclopentadiene in Diels-Alder reactions?

  • Methodological Answer : Apply distortion/interaction analysis to assess transition-state geometries. Cyclopentadiene’s shorter C1–C4 distance (vs. acyclic dienes) reduces out-of-plane distortion, lowering activation barriers. Density Functional Theory (DFT) calculations reveal HOMO energies correlate poorly with reactivity trends; instead, focus on strain energy and orbital overlap in TS models . Compare computed activation barriers (e.g., cyclopropene vs. cyclohexene dienophiles) with experimental rate constants for validation .

Q. How can researchers resolve contradictions in reported reaction yields for 2,3-dimethyl-1,3-cyclopentadiene adducts?

  • Methodological Answer : Systematically vary reaction parameters:
  • Time : Prolonged reactions (e.g., >24 hours) may form side products like dimers .
  • Temperature : Lower temperatures (e.g., 25°C) favor tricyclic adducts over rearranged products .
  • Purification : Use preparative HPLC or recrystallization to isolate minor isomers missed in column chromatography .
    Cross-validate results with multiple spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) to confirm structural assignments .

Key Considerations for Experimental Design

  • Synthetic Protocols : Use freshly distilled 1,3-cyclopentadiene to avoid dimerization . For air-sensitive adducts, employ Schlenk techniques.
  • Spectroscopic Analysis : Combine ¹H/¹³C NMR with IR to track functional groups (e.g., sulfone stretches at ~1150 cm⁻¹) .
  • Computational Validation : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental activation energies to refine predictive models .

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